3-[1-(4-imidazol-1-ylbenzoyl)piperidin-4-yl]-N-(pyridin-3-ylmethyl)propanamide
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Overview
Description
3-[1-(4-imidazol-1-ylbenzoyl)piperidin-4-yl]-N-(pyridin-3-ylmethyl)propanamide is a complex organic compound that features an imidazole ring, a piperidine ring, and a pyridine ring. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1-(4-imidazol-1-ylbenzoyl)piperidin-4-yl]-N-(pyridin-3-ylmethyl)propanamide typically involves multiple steps, starting with the preparation of the imidazole and piperidine intermediates. The key steps include:
Formation of the Imidazole Ring: This can be achieved through the cyclization of glyoxal and ammonia, followed by functionalization to introduce the benzoyl group.
Synthesis of the Piperidine Intermediate: The piperidine ring can be synthesized via hydrogenation of pyridine derivatives.
Coupling Reactions: The imidazole and piperidine intermediates are coupled using reagents such as TBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium tetrafluoroborate) and lutidine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
3-[1-(4-imidazol-1-ylbenzoyl)piperidin-4-yl]-N-(pyridin-3-ylmethyl)propanamide can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the imidazole and pyridine rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
Oxidation: Formation of imidazole N-oxides.
Reduction: Formation of benzyl alcohol derivatives.
Substitution: Formation of substituted imidazole and pyridine derivatives.
Scientific Research Applications
3-[1-(4-imidazol-1-ylbenzoyl)piperidin-4-yl]-N-(pyridin-3-ylmethyl)propanamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 3-[1-(4-imidazol-1-ylbenzoyl)piperidin-4-yl]-N-(pyridin-3-ylmethyl)propanamide involves its interaction with specific molecular targets:
Molecular Targets: The compound may bind to enzymes or receptors, altering their activity.
Pathways Involved: It can modulate signaling pathways related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
Clemizole: An antihistaminic agent containing an imidazole ring.
Etonitazene: An analgesic with a similar imidazole structure.
Omeprazole: An antiulcer drug featuring an imidazole ring.
Uniqueness
3-[1-(4-imidazol-1-ylbenzoyl)piperidin-4-yl]-N-(pyridin-3-ylmethyl)propanamide is unique due to its combination of imidazole, piperidine, and pyridine rings, which confer distinct chemical and biological properties. This structural complexity allows for diverse interactions with biological targets, making it a versatile compound for research and therapeutic applications.
Properties
IUPAC Name |
3-[1-(4-imidazol-1-ylbenzoyl)piperidin-4-yl]-N-(pyridin-3-ylmethyl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N5O2/c30-23(27-17-20-2-1-11-25-16-20)8-3-19-9-13-28(14-10-19)24(31)21-4-6-22(7-5-21)29-15-12-26-18-29/h1-2,4-7,11-12,15-16,18-19H,3,8-10,13-14,17H2,(H,27,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNPIKWRTSTZKOG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CCC(=O)NCC2=CN=CC=C2)C(=O)C3=CC=C(C=C3)N4C=CN=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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